Product packaging for N-Methyl-2,4-dinitroaniline(Cat. No.:CAS No. 2044-88-4)

N-Methyl-2,4-dinitroaniline

Cat. No.: B018535
CAS No.: 2044-88-4
M. Wt: 197.15 g/mol
InChI Key: IQEJEZOCXWJNKR-UHFFFAOYSA-N
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Description

CAS Number: 2044-88-4 Molecular Formula: C₇H₇N₃O₄ Molecular Weight: 197.15 g/mol N-Methyl-2,4-dinitroaniline is a meticulously characterized dinitroaniline derivative of significant importance in chemical and pharmaceutical research. It is primarily recognized as a specified impurity in the synthesis and quality control of the chemotherapeutic agent Bendamustine (designated as Bendamustine Impurity 50), making it a critical compound for ensuring drug safety and regulatory compliance in accordance with standards set by the USP, EMA, and other pharmacopoeias. As a member of the dinitroaniline family, this compound provides researchers with a valuable tool for studying the mechanism of action of this class of chemicals. Dinitroanilines are well-documented for their ability to bind to tubulin proteins, thereby disrupting microtubule polymerization . This action inhibits proper mitotic spindle formation, leading to the arrest of cell division, a property of interest in both herbicide and basic cell biology research. Supplied as a yellow powder, our product is accompanied by a comprehensive Structure Elucidation Report (SER) to guarantee its identity and purity. This material is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O4 B018535 N-Methyl-2,4-dinitroaniline CAS No. 2044-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,4-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
Source PubChem
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InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID80942616
Record name N-Methyl-2,4-dinitroaniline
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Molecular Weight

197.15 g/mol
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CAS No.

2044-88-4, 71607-48-2
Record name N-Methyl-2,4-dinitroaniline
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Record name 2,4-Dinitrophenylmethylamine
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Record name N-Methyl-2,4(or 2,6)-dinitroaniline
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Record name N-Methyl-2,4-dinitroaniline
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Record name N-methyl-2,4(or 2,6)-dinitroaniline
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Record name N-METHYL-2,4-DINITROANILINE
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Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Routes for N-Methyl-2,4-dinitroaniline

This compound is a significant chemical intermediate. Its synthesis can be achieved through several established and emerging chemical pathways.

Reaction of 2,4-dinitrochlorobenzene with Methylamine (B109427)

A primary and industrially significant method for synthesizing this compound involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with methylamine. coreyorganics.com This reaction is a classical example of nucleophilic aromatic substitution.

The process typically involves stirring 2,4-dinitrochlorobenzene in an aqueous medium. The mixture is heated, forming an emulsion. An aqueous solution of methylamine is then added incrementally at an elevated temperature. The reaction causes the temperature to rise, and the emulsion gradually solidifies. To facilitate the reaction to completion, a sodium hydroxide (B78521) solution is subsequently added. The resulting yellow suspension is heated further, then cooled to allow for the precipitation of the product. The solid is collected by filtration, washed, and dried to yield this compound. A high yield of approximately 97.8% can be achieved through this method, with the final product having a melting point of 177°-178° C.

Reaction Parameters for Synthesis from 2,4-dinitrochlorobenzene and Methylamine

Parameter Value/Condition
Reactants 2,4-dinitrochlorobenzene, Methylamine (41% aq. solution), Sodium Hydroxide (30% aq. solution)
Solvent Water
Initial Temperature Heated to 70°C
Methylamine Addition Temp. 85°C (Bath Temperature)
Reaction Peak Temp. 88°C
Final Heating Temp. 90°C
Reaction Time 1 hour at 85-90°C
Yield 97.8%

| Melting Point | 177-178°C |

This table presents typical conditions for the synthesis of this compound via the reaction of 2,4-dinitrochlorobenzene with methylamine.

Synthesis via Methyl Acetanilide (B955) Nitration

Another synthetic route to this compound is through the nitration of methyl acetanilide. prepchem.com This method involves an electrophilic aromatic substitution reaction where the acetamido group (-NHCOCH3) directs the incoming nitro groups.

The process begins by dissolving methyl acetanilide in a suitable solvent. prepchem.com The nitration of acetanilide and its derivatives is a common method to introduce nitro groups onto an aromatic ring. magritek.comspcmc.ac.in The acetamido group is an activating group that directs electrophiles to the ortho and para positions. magritek.com In the case of N-methylacetanilide, nitration is expected to yield a mixture of isomers. The separation of these isomers can be challenging. For instance, in the nitration of acetanilide, the ortho and para isomers are separable by recrystallization from ethanol (B145695) due to differing solubilities. magritek.com A similar principle could be applied to isolate the desired 2,4-dinitro product. The directing effect of the substituents plays a crucial role; for example, in N-acetyl-2-methylaniline, the acetyl group is a stronger directing group than the methyl group, leading to 2-methyl-4-nitroaniline (B30703) as the major product. rsc.org

Ullmann-Type Chemistry and Alkylation Strategies

Ullmann-type coupling reactions provide another avenue for the synthesis of N-alkylated nitroanilines, including this compound. researchgate.netresearchgate.netwiley.com These reactions typically involve the copper-catalyzed coupling of an aryl halide with an amine. unito.it This method is particularly useful for forming C-N bonds. smolecule.com

Recent advancements have shown that arenediazonium o-benzenedisulfonimides can act as effective electrophilic partners in copper(I)-catalyzed Ullmann-type couplings under mild conditions. unito.it Furthermore, N-alkylation of a parent aniline (B41778), such as 2,4-dinitroaniline (B165453), with an appropriate alkyl halide under mild conditions represents a direct alkylation strategy. researchgate.netresearchgate.netwiley.com For instance, reacting 2-methyl-4-nitroaniline with allyl bromide in the presence of a base like potassium carbonate is a known method for N-alkylation. This suggests that N-methylation of 2,4-dinitroaniline could be achieved using a methylating agent.

Comparison of Synthetic Strategies

Synthetic Strategy Key Features Typical Conditions
Nucleophilic Aromatic Substitution High yield, uses readily available starting materials. Aqueous medium, elevated temperatures.
Nitration of Methyl Acetanilide Multi-step process, potential for isomeric mixtures. Nitrating agents (e.g., HNO3/H2SO4). magritek.com
Ullmann-Type Coupling Copper-catalyzed, useful for C-N bond formation. Often requires elevated temperatures. smolecule.com

| Direct Alkylation | Reaction of parent aniline with an alkyl halide. | Mild conditions, presence of a base. researchgate.netresearchgate.netwiley.com |

This table offers a comparative overview of different synthetic approaches to this compound.

Alternative and Emerging Synthetic Approaches

Emerging synthetic methods are continually being explored to improve efficiency, selectivity, and environmental footprint. One such area is the use of photoredox catalysis. For example, a photoredox-catalyzed dealkylative aromatic halogen substitution with tertiary amines has been reported, although this specific application was for different aniline derivatives. mdpi.com

Another approach involves the acid-catalyzed, solvent-switchable chemoselective N-alkylation of unprotected arylamines using ortho-quinone methides. This method has been shown to be effective for anilines with electron-withdrawing groups, such as 2-nitroaniline. acs.org Additionally, the synthesis of 2,4-dinitroanisole (B92663) (DNAN) from 1-chloro-2,4-dinitrobenzene via methoxylation is a well-established high-yield reaction, suggesting that similar nucleophilic substitution strategies with different nucleophiles could be efficient. scispace.com The reaction of 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) with aldehydes leads to hydrazones, and MDNPH itself can be oxidized to this compound. acs.org

Mechanistic Investigations of this compound Reactions

Nucleophilic Aromatic Substitution Pathways

The synthesis of this compound from 2,4-dinitrochlorobenzene and methylamine is a classic example of a nucleophilic aromatic substitution (SNA) reaction. fiveable.me This mechanism is fundamental to understanding the formation of many substituted aromatic compounds.

The reaction proceeds via an addition-elimination mechanism. fiveable.me The electron-withdrawing nitro groups on the benzene (B151609) ring activate it towards nucleophilic attack. fiveable.me The nucleophile, in this case, methylamine, attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net This intermediate is negatively charged and its stability is crucial for the reaction to proceed. The presence of two nitro groups provides significant resonance stabilization. In the final step, the leaving group, the chloride ion, is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. The rate of nucleophilic attack is often the rate-limiting step in such reactions. researchgate.net

Reduction Reactions and Product Derivatization

Reduction reactions of this compound primarily target the nitro groups, leading to various amino derivatives. The selectivity of these reductions can often be controlled by the choice of reagents and reaction conditions.

Catalytic Reduction Processes

Catalytic hydrogenation is a common method for the reduction of nitroarenes. For this compound, the reduction of the nitro groups can be achieved using various catalytic systems. Studies have shown that the nitro group ortho to the amino group is preferentially reduced. stackexchange.com This regioselectivity is attributed to electronic and potential steric effects of the N-methyl group.

For instance, the use of palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles with sodium borohydride (B1222165) as a hydrogen source has been effective for the selective reduction of various nitro compounds to their corresponding primary amines. rsc.org While the reduction of 2,4-dinitroaniline was not achieved under standard conditions, increasing the amount of the hydrogen source led to the formation of 4-nitrobenzene-1,2-diamine, indicating a regioselective reduction of the ortho-substituted nitro group. rsc.org In the case of this compound, the ortho nitro group is also preferentially reduced. stackexchange.com

Another approach involves the use of sodium dithionite (B78146) (Na2S2O4) for the reductive cyclization of o-nitroanilines in the presence of aldehydes to form benzimidazoles. organic-chemistry.orgencyclopedia.pub This method is highly efficient and versatile, allowing for the synthesis of a wide range of 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles. organic-chemistry.org Similarly, using zinc dust and sodium bisulfite (NaHSO3) in water provides a mild and efficient one-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines. pcbiochemres.com

Electrochemical Reduction Mechanisms

The electrochemical behavior of dinitroaniline derivatives has been investigated using techniques like cyclic voltammetry. These studies provide insights into the reduction potentials and mechanisms of the nitro groups. The electrochemical reduction of nitroanilines typically proceeds in a stepwise manner, with the reduction of one nitro group occurring at a different potential than the second.

For p-nitroaniline, cyclic voltammetry studies on a platinum electrode have shown that its electrochemical oxidation is a one-electron transfer process. jetir.org Studies on 2-methyl-4-nitroaniline have also been conducted to understand its electrochemical kinetics. researchgate.net The formation of a host-guest inclusion complex of 2,4-dinitroaniline with β-cyclodextrin has been studied using cyclic voltammetry, indicating changes in the electrochemical behavior upon complexation. researchgate.net While specific detailed electrochemical reduction data for this compound is not abundant in the provided results, the general principles observed for similar dinitroaniline compounds would apply. The presence of the N-methyl group would likely influence the reduction potentials due to its electronic and steric effects.

Thermal Rearrangements and Radical Pair Mechanisms

The thermal rearrangement of N-methyl-N-nitroanilines can proceed through a radical pair complex mechanism. researchgate.net This process typically involves the homolysis of the N-N bond, generating a radical pair complex. Subsequent recombination of these radical pairs followed by aromatization leads to the rearranged products. researchgate.net For example, heating N-Methyl-N-p-nitrophenylnitramine results in its rearrangement to this compound, along with the formation of other products like nitric oxide and formaldehyde. researchgate.net

Acid-Catalyzed Rearrangements and Protonation Effects

In the presence of acid, the rearrangement of N-methyl-N-nitroanilines follows a different pathway. The reaction is initiated by the protonation of the nitrogen atom of the aniline moiety. researchgate.net This is followed by the formation of a protonated N-methyl-O-nitroso-N-phenylhydroxylamine through a three-membered spirocyclic oxadiaziridine (B14753810) transition state. researchgate.net This intermediate can then undergo homolytic dissociation to form an N-methylaniline cationic radical and a nitrogen dioxide complex, which subsequently combine and aromatize to yield protonated N-methyl-o-nitroanilines and N-methyl-p-nitroanilines. researchgate.net Studies on the rearrangement of nitroanilines in aqueous sulfuric acid have also been conducted, providing insights into the reaction mechanisms. rsc.org The protonation state of the molecule, as studied by N-15 NMR and FTIR for 2,4-dinitroanilines, plays a crucial role in its reactivity. researchgate.net

Cyclization Reactions of N-(2,4-Dinitrophenyl)amino Acids and Analogues

N-(2,4-Dinitrophenyl)amino acids and their analogues are important precursors for the synthesis of benzimidazole (B57391) derivatives. The cyclization is typically base-catalyzed and involves an intramolecular nucleophilic attack. For example, N-(2,4-dinitrophenyl)alanine undergoes cyclization in a solution of sodium hydroxide in aqueous dioxane to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.govnih.govresearchgate.net This reaction is believed to proceed through a dianion intermediate. nih.govresearchgate.net

Interestingly, similar cyclization reactions have been observed in the gas phase during tandem mass spectrometry experiments. nih.govnih.gov The deprotonated N-(2,4-dinitrophenyl)amino acids, when subjected to collisional activation, undergo sequential elimination of carbon dioxide and water to produce deprotonated benzimidazole-N-oxide derivatives. nih.govnih.gov The gas-phase reaction is analogous to the solution-phase cyclization but does not require the formation of a dianion, likely due to the absence of solvation which enhances the nucleophilicity of the anion. nih.gov

Derivatization and Functionalization Strategies

This compound serves as a versatile scaffold for further chemical modifications, enabling the synthesis of a wide array of derivatives with diverse properties.

One common strategy involves the reaction of the amino group. For instance, this compound can be prepared by the reaction of 2,4-dinitrochlorobenzene with methylamine. uomustansiriyah.edu.iq Further N-alkylation or N-arylation can be achieved to synthesize more complex tertiary amines. mdpi.comnih.gov

Derivatization can also occur at the aromatic ring, although the strong deactivating effect of the nitro groups makes electrophilic substitution challenging. However, nucleophilic aromatic substitution of one of the nitro groups is a viable strategy, particularly if the ring is further activated.

The compound and its derivatives are also used in analytical chemistry. For example, 1-methyl-1-(2,4-dinitrophenyl)hydrazine is used as a derivatizing agent for the determination of aldehydes and ketones by HPLC. acs.org This reagent reacts with carbonyl compounds to form hydrazones, and it is also oxidized by ozone and nitrogen dioxide to this compound. acs.orgcapes.gov.br This dual reactivity allows for the simultaneous analysis of different atmospheric pollutants. researchgate.net Additionally, 2,4-dinitroaniline derivatives are used in the gas chromatographic analysis of methyl- and dimethylcarbamate (B8479999) insecticide residues. acs.org

Functionalization of polymers with 2,4-dinitroaniline has also been explored for applications in non-linear optics. Copolymers have been functionalized with this chromophoric group to create thin films with second-harmonic generation properties. researchgate.net

Below is a table summarizing various derivatives of this compound and their reported properties.

Derivative Name Yield (%) Physical State Melting Point (°C) Reference
N,N-Diethyl-2,4-dinitroaniline84-85Yellow solid75–77 mdpi.comnih.gov
N,N-Dibutyl-2,4-dinitroaniline68Orange liquid- mdpi.com
N-Cyclohexyl-N-methyl-2,4-dinitroaniline86Yellow solid115–118 mdpi.comnih.gov
N-Methyl-N-(1-methylethyl)-2,4-dinitroaniline64Yellow solid73–75 mdpi.com
N-Methyl-2,4-dinitro-N-octylaniline83Orange liquid- mdpi.comnih.gov
N-(2-Methoxyethyl)-N-methyl-2,4-dinitroaniline76Orange liquid- mdpi.comnih.gov
N-Benzyl-N-methyl-2,4-dinitroaniline70Yellow solid143–145 mdpi.comnih.gov
N-(4-Fluorobenzyl)-N-methyl-2,4-dinitroaniline70Orange liquid- mdpi.com
N-Methyl-2,4-dinitro-N-prop-2-en-1-ylaniline55Yellow solid60–62 mdpi.com
N-Benzyl-N-ethyl-2,4-dinitroaniline41Yellow solid72–73 mdpi.com

Formation of Hydrazones and Related Derivatives

The synthesis of hydrazones typically involves the condensation reaction between a hydrazine (B178648) or its derivative and a carbonyl compound (an aldehyde or a ketone). However, the direct formation of hydrazones from this compound is not a commonly reported or straightforward reaction. The strong electron-withdrawing nature of the two nitro groups significantly deactivates the N-methylamino group, reducing its nucleophilicity and making it less reactive towards carbonyl compounds under standard hydrazone formation conditions.

Conversely, the related compound, 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH), is a well-established reagent for the derivatization of aldehydes and ketones to form their corresponding hydrazones. Current time information in Bangalore, IN.acs.orgacs.org In these reactions, this compound (MDNA) can be formed as a quantitative oxidation product of MDNPH, particularly in the presence of oxidizing agents like ozone or nitrogen dioxide. Current time information in Bangalore, IN.acs.orgacs.org This transformation is relevant in analytical chemistry for the determination of aldehydes, where the formation of MDNA is monitored. Current time information in Bangalore, IN.acs.orgacs.org

The reaction for the formation of hydrazones from MDNPH is typically carried out in an acidic medium, which catalyzes the condensation. Current time information in Bangalore, IN.acs.orgacs.org While this does not represent a synthetic route from this compound, it highlights the close chemical relationship between these compounds.

Conversion to Nitroso Compounds

The conversion of secondary aromatic amines to their N-nitroso derivatives is a well-established chemical transformation. For this compound, this involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the N-methylamino group, yielding N-nitroso-N-methyl-2,4-dinitroaniline.

A synthetic methodology for the N-nitrosation of N-alkyl nitroanilines involves the use of nitrosyl acetate (B1210297) in acetic acid as the nitrosating agent. researchgate.net This method has been successfully applied to synthesize a variety of N-nitroso-N-alkyl compounds. researchgate.net The reaction proceeds by the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrosyl acetate, on the nitrogen atom of the secondary amine. The presence of the electron-withdrawing nitro groups on the aniline ring of this compound makes the nitrogen atom less nucleophilic, which can affect the reaction conditions required for efficient conversion.

ReactantReagentProductReference
N-Alkyl NitroanilinesNitrosyl acetate in acetic acidN-Nitroso-N-alkyl compounds researchgate.net
This compound Nitrosyl acetate in acetic acid N-Nitroso-N-methyl-2,4-dinitroaniline Inferred from researchgate.net

This table is based on the general methodology described in the provided reference and its logical application to the specified compound.

Other Chemically Modified Analogues and their Synthesis

Beyond nitrosation, this compound can be chemically modified through various reactions, primarily targeting the nitro groups or the aromatic ring, to produce a range of analogues.

Selective Reduction to Amino Derivatives

One of the most significant transformations of this compound is the selective reduction of one of the two nitro groups. The nitro group positioned ortho to the N-methylamino group is preferentially reduced. stackexchange.com This selective reduction is a known reaction for N-alkyl anilines and can be achieved using specific reducing agents, such as aqueous sodium hydrosulfide (B80085). acs.org The product of this reaction is N¹-Methyl-4-nitro-benzene-1,2-diamine . acs.org This diamine is a valuable intermediate in the synthesis of other compounds, including pharmaceuticals like Bendamustine. google.com

The selective reduction can be attributed to the electronic and steric environment of the ortho nitro group, which makes it more susceptible to reduction compared to the para nitro group.

ReactantReagentProductYieldReference
This compoundAqueous sodium hydrosulfide, AlcoholN¹-Methyl-4-nitro-benzene-1,2-diamine- acs.org
2,4-DinitroanilineAmmonium sulfide, Ethanol, Water1,2-Diamino-4-nitrobenzene52-58% orgsyn.org

This table includes data for the target compound and a closely related analogue to provide context.

Synthesis of Azo Dyes

Azo dyes are a class of colored compounds characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. While this compound is a secondary amine, the closely related primary amine, 2,4-dinitroaniline, is readily used in the synthesis of azo dyes. nairaproject.comprojectlist.com.ngrsc.orgunb.ca The process involves the diazotization of 2,4-dinitroaniline using a mixture of sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures to form a diazonium salt. rsc.orgunb.ca This diazonium salt is then reacted with a coupling component, such as an activated aromatic compound (e.g., a phenol (B47542) or another aniline derivative), to form the azo dye. nairaproject.comprojectlist.com.ng This methodology can be adapted for the synthesis of azo dyes derived from this compound by first performing a reaction to introduce a primary amine function or by utilizing it as a coupling component if sufficiently activated.

Synthesis of Heterocyclic Compounds

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the diamino derivative, N¹-Methyl-4-nitro-benzene-1,2-diamine, can undergo cyclization reactions to form benzimidazoles. google.com For example, reaction with hexanedioic acid anhydride (B1165640) yields an intermediate that can be further cyclized. coreyorganics.com

Furthermore, there are general methods for the synthesis of 1,2,4-triazoles from various nitrogen-containing starting materials, including hydrazines and their derivatives. nih.govorganic-chemistry.orgisres.org While a direct synthesis from this compound is not explicitly detailed, its derivatives, particularly those with modified amino or nitro groups, could potentially be employed in the construction of such heterocyclic rings.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens to probe the molecular identity and characteristics of N-Methyl-2,4-dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound by mapping the chemical environments of its constituent atoms.

¹H NMR: Proton NMR spectra provide distinct signals for the protons within the molecule. For instance, in this compound, the methyl protons show a characteristic chemical shift. scispace.com Spin decoupling techniques have been employed to accurately determine the positions of the amino protons. scispace.com

¹³C NMR: Carbon-13 NMR complements proton NMR by providing information about the carbon skeleton of the molecule.

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for studying nitro-containing compounds. Studies on 2,4-dinitroanilines have utilized ¹⁵N NMR to investigate the effects of deprotonation on the electronic structure. researchgate.net

Below is a table summarizing representative ¹H NMR spectral data for a related compound, 2-Methyl-4-nitroaniline (B30703), which offers insight into the types of signals observed.

¹H NMR Spectral Data for 2-Methyl-4-nitroaniline in DMSO-d₆
AssignmentShift (ppm)
A7.89
B7.88
C6.666
D6.49
E2.137

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 197.15 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of the parent ion. For related dinitroaniline compounds, collision-induced dissociation (CID) of the [M-H]⁻ ion reveals characteristic losses. For example, the fragmentation of 2,4-dinitroaniline (B165453) shows sequential losses of NO molecules. acs.org In a study on N-(2,4-dinitrophenyl)alanine, the [M - H]⁻ ion undergoes a cyclization reaction in the gas phase, involving the elimination of CO₂ and H₂O. nih.gov This suggests that similar complex fragmentation pathways can occur in related dinitroaniline derivatives.

A representative mass spectrum of this compound in positive ionization mode shows significant peaks that aid in its identification. nih.gov

Top 5 Peaks in the Mass Spectrum of this compound (Positive Ionization)
m/zRelative Intensity
13099.99
13152.54
19832.20
19916.94
12915.25

Data sourced from PubChem. nih.gov

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of 2,4-dinitrodiphenylamine, a related compound, shows a main absorption maximum that is influenced by the solvent. cdnsciencepub.com For 2,4-dinitroaniline, the absorption maximum is around 346 nm, and changes in this absorption band are used to monitor its degradation. researchgate.net The introduction of substituents can cause shifts in the absorption maxima. cdnsciencepub.com The optical band gap of 2,4-dinitroaniline has been determined to be 2.59 eV. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key vibrational modes include N-H stretching, NO₂ symmetric and asymmetric stretching, and C-H stretching of the methyl group. researchgate.netcdnsciencepub.com The presence of an intramolecular hydrogen bond between the amino group and an ortho-nitro group can cause a noticeable displacement of the N-H stretching frequency to a lower wavenumber. cdnsciencepub.com Theoretical calculations, such as those using DFT, are often employed to assign the observed vibrational bands to specific molecular motions. scienceasia.org

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to complement experimental findings, offering detailed insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. DFT calculations have been employed to study the molecular structure, vibrational frequencies, and electronic transitions of nitroaniline derivatives. scispace.com These calculations help in the unambiguous assignment of experimental spectroscopic data, such as IR and Raman spectra. scienceasia.orgresearchgate.net

DFT studies on related molecules like 2-methyl-4-nitroaniline (MNA) have shown that these compounds have band structures with low dispersion, a characteristic of organic crystals. acs.org The introduction of substituents can influence the contribution of different resonance forms, which in turn affects the molecule's properties. researchgate.net Furthermore, DFT calculations have been used to model gas-phase cyclization reactions of related N-(2,4-dinitrophenyl)amino acids. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound at an atomistic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the molecule's flexibility, preferred shapes (conformations), and its interactions with surrounding molecules, such as solvents.

Research on related nitroaniline compounds illustrates the utility of this approach. For instance, MD simulations have been employed to study the hydration structure around N-methyl-p-nitroaniline, a structural isomer. researchgate.net Such studies analyze the local organization of water molecules around the solute by calculating radial distribution functions (RDFs) and coordination numbers. researchgate.net The spatial distribution functions (SDFs) derived from these simulations can reveal the precise positioning of solvent molecules around the functional groups, such as the methylamino and nitro groups. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms and energetics of this compound. These studies provide detailed information on potential energy surfaces, transition states, and reaction pathways that are often difficult to probe experimentally.

One area of significant computational investigation is the decomposition mechanism of dinitroanilines. Quantum chemical calculations on the anion of 2,4-dinitroaniline, a closely related parent compound, have shown that its decomposition is a two-stage process. acs.orgresearchgate.net The first and rate-determining step is a nitro-nitrite rearrangement, which is then followed by the elimination of nitric oxide (NO). acs.orgresearchgate.net This mechanism has been investigated using DFT at the B3LYP/6-311++G(3df,2p) level of theory, which provides relative energies for the intermediates and transition states involved in the process. acs.org

Table 1: Calculated Relative Energies for the Decomposition Pathway of the 2,4-Dinitroaniline N-anion. acs.org
SpeciesDescriptionRelative Energy (kcal/mol)
1-24 (N-anion)Initial N-anion of 2,4-dinitroaniline0.0
TS 1/2Transition state for nitro-nitrite rearrangement30.0
2Nitrite (B80452) isomer intermediate16.0
TS 2/3Transition state for NO elimination21.0
3 (Products)Phenoxy radical anion + NO18.0

Furthermore, computational studies on the hydrolysis of similar molecules, such as 2,4-dinitroanisole (B92663) (DNAN), provide analogous insights. acs.orgnih.gov Ab initio molecular dynamics/molecular mechanics (AIMD/MM) and DFT free energy simulations have been used to investigate reaction pathways like Meisenheimer complex formation and nucleophilic aromatic substitution. osti.govacs.org These computational models have shown that surfaces can catalyze reactions by lowering activation energy barriers; for DNAN hydrolysis, a pyrogenic carbonaceous matter surface was found to lower the reaction barrier by approximately 8 kcal/mol compared to the reaction in a homogeneous solution. acs.orgnih.gov Such findings highlight the power of computational chemistry to predict how environmental conditions can influence reaction kinetics.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods offer a robust framework for predicting and interpreting the spectroscopic properties of this compound, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for assigning experimental signals and understanding the relationship between molecular structure and spectral features.

The prediction of vibrational spectra (IR and Raman) is commonly achieved through DFT calculations, which can compute the vibrational frequencies and intensities of a molecule. elixirpublishers.com By comparing the simulated spectra with experimental data, a detailed assignment of vibrational modes to specific molecular motions (e.g., N-O stretching, N-H bending) can be made. researchgate.net

For UV-Vis spectra, time-dependent density functional theory (TD-DFT) is the method of choice. rsc.org It calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in an experimental spectrum. tandfonline.com These calculations can help assign specific electronic transitions, such as n → π* or π → π*, which are characteristic of chromophores like the dinitrophenyl group. tandfonline.com

The prediction of NMR spectra, particularly ¹³C chemical shifts, has also seen significant advances through computational approaches. mdpi.com While traditional DFT methods can provide good estimates, recent developments in machine learning and graph-machine models have shown remarkable accuracy, with root-mean-squared errors (RMSE) as low as 0.9 ppm for benzenic compounds. mdpi.com These methods learn from large databases of experimental spectra to predict chemical shifts directly from the molecular structure. mdpi.com

Table 2: Comparison of Experimental and Calculated UV-Vis Spectral Data for a Related Hydrazone Derivative in DMSO. tandfonline.com
TransitionExperimental λmax (nm)Calculated λmax (nm)Calculated Oscillator Strength (f)Assignment
13704160.8528HOMO → LUMO
22612650.7353HOMO-1 → LUMO+1

Biological Activity and Mechanistic Toxicology

Interaction with Biological Macromolecules

The mode of action for dinitroanilines is principally characterized by their interaction with tubulin, a critical protein for cell division.

DNA Interaction and Disruption of Cell Division

The primary mechanism by which dinitroaniline compounds disrupt cell division is not through direct interaction with DNA but by interfering with the mitotic spindle apparatus. nih.gov These compounds cause the disappearance of microtubules that form the mitotic spindle in treated cells. nih.gov This disruption prevents the proper segregation of chromosomes during mitosis, leading to an arrest of cell division and, consequently, an inhibition of growth. nih.gov In plant cells, this effect can lead to polyploidy and the formation of micronuclei. researchgate.net

Tubulin Binding and Microtubule Polymerization Inhibition

N-Methyl-2,4-dinitroaniline and related compounds exert their biological effects by inhibiting the polymerization of microtubules. This is achieved through direct binding to tubulin, the protein subunit that assembles to form microtubules.

Target Specificity : Dinitroanilines specifically target unpolymerized α/β-tubulin heterodimers. Research has shown that these compounds have a high affinity for plant and protist tubulin but not for tubulin from animal or fungal sources, which explains their selective use as herbicides and anti-parasitic agents.

Binding Site : Docking studies and analysis of resistance mutations indicate that dinitroanilines bind to α-tubulin. researchgate.net This is an unusual characteristic, as many other microtubule-disrupting agents bind to β-tubulin. The binding site is thought to be located at the N-terminal domain of α-tubulin.

Mechanism of Inhibition : The binding of a dinitroaniline molecule to a tubulin dimer forms a complex. When this complex is added to the growing end of a microtubule, it effectively caps (B75204) the chain and prevents further elongation. This action disrupts the dynamic instability essential for microtubule function, particularly during the formation of the mitotic spindle.

Target MacromoleculeSpecific Binding PartnerEffect of Interaction
Tubulin α-tubulin subunitInhibition of microtubule polymerization
Tubulin heterodimersFormation of a terminal cap on growing microtubules, halting elongation

This table summarizes the interaction of dinitroaniline compounds with tubulin based on research into the broader chemical class.

Enzyme Activity Modulation

The nitroaromatic structure of this compound suggests potential interactions with various enzyme systems. In rats, the metabolism of the related dinitroaniline pendimethalin (B1679228) involves hydroxylation and oxidation reactions, indicating interaction with metabolic enzymes. nih.gov Furthermore, related nitroaromatic compounds have been shown to be substrates for nitroreductase enzymes, a property explored in the development of targeted cancer therapies. researchgate.net Studies on other aniline (B41778) derivatives have also shown modulation of ATPase activity, suggesting a potential for this compound to interact with such enzymes.

Cellular and Molecular Effects

The disruption of microtubule dynamics by this compound leads to significant downstream effects at the cellular and molecular levels, including the inhibition of cell growth and the induction of programmed cell death.

Inhibition of Cell Proliferation

A direct consequence of microtubule polymerization inhibition is the arrest of the cell cycle, which in turn inhibits cell proliferation. researchgate.net By disrupting the formation of the mitotic spindle, dinitroaniline compounds prevent cells from completing mitosis. Studies on related 2,4,6-trinitroaniline (B3268610) derivatives have demonstrated potent anti-proliferative effects on cancer cell lines, with some compounds showing efficacy comparable to the chemotherapy drug cisplatin. researchgate.net These studies also noted a decrease in the expression of the cell cycle checkpoint protein cyclin D1, further confirming the disruption of cell cycle progression. researchgate.net

Induction of Apoptosis (Programmed Cell Death)

In addition to halting the cell cycle, dinitroaniline compounds can trigger programmed cell death, or apoptosis. Research on various dinitroaniline derivatives has shown that these molecules can induce apoptosis in cancer cells. researchgate.net

The mechanism often involves the intrinsic apoptotic pathway, characterized by:

Modulation of Bcl-2 Family Proteins : Studies have shown that treatment with dinitroaniline derivatives can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net

Mitochondrial Disruption : A secondary mechanism studied in vitro involves the inhibition of Ca2+ transport, which can lead to a deregulation of cytoplasmic calcium levels and contribute to apoptosis initiation. nih.gov

Cellular ProcessEffectMolecular Mechanism
Cell Proliferation InhibitionArrest of cell division due to mitotic spindle disruption. nih.govresearchgate.net
Decreased expression of cell cycle proteins (e.g., cyclin D1). researchgate.net
Apoptosis InductionIncreased Bax/Bcl-2 expression ratio. researchgate.net
Disruption of calcium ion homeostasis. nih.gov

This table outlines the cellular and molecular effects observed for the dinitroaniline class of compounds.

Cytotoxicity Studies

Derivatives of dinitroaniline have been shown to exhibit cytotoxic effects. Studies on various 2,4- and 2,6-dinitroaniline (B188716) derivatives demonstrated that these substances can alter the mitotic index and induce cytogenetic disorders in the root cells of Allium cepa, indicating a potential for cytotoxicity. researchgate.net Structurally similar compounds have also shown toxicity in animal cell cultures. For instance, 2,4-diaminoanisole (B165692) was found to be cytotoxic to cultured rat hepatoma cells, and 4-chloro-2-nitroaniline (B28928) exhibited cytotoxicity in cultured rat hepatocytes. nih.gov The cytotoxicity of nitroaromatic compounds in spleenocytes has been observed to increase with their single-electron reduction potential, pointing towards oxidative stress as a primary mechanism of cell damage. eaht.org

Table 1: Cytotoxicity of this compound and Related Compounds

Compound Cell Line/Organism Observed Effect Source
2,4-dinitroaniline (B165453) derivatives Allium cepa (onion) root cells Changed mitotic index, caused cytogenetic disorders researchgate.net
2,4-diaminoanisole Cultured rat hepatoma cells Cytotoxic (50% inhibition at 20 μg/ml) nih.gov
4-chloro-2-nitroaniline Cultured rat hepatocytes Cytotoxic (at 2 mM) nih.gov

Oxidative Stress Pathway Activation

A common feature of many nitroaromatic compounds is the induction of oxidative stress. nih.gov This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov In the case of related compounds like p-nitroaniline, high concentrations can generate oxidative stress, leading to the induction of enzymes like superoxide (B77818) dismutase. eaht.org This enzyme is a primary defense against superoxide anions (O₂•⁻), converting them to hydrogen peroxide (H₂O₂). nih.gov Catalase then neutralizes the H₂O₂, preventing cellular damage from free radicals. eaht.orgnih.gov The generation of ROS can activate several independent signaling pathways, including those involving MAPKs and NF-κB, which can ultimately lead to inflammation and apoptosis. nih.gov

Epigenetic Modifications: Methylation and Acetylation Profiles

Epigenetic modifications are crucial for regulating gene expression without altering the underlying DNA sequence. frontiersin.org Two of the most well-understood mechanisms are DNA methylation and histone modifications. youtube.com

DNA Methylation: This process involves the addition of a methyl group to DNA, which can prevent certain genes from being expressed. youtube.com It is a stable modification essential for normal development and cellular function, but erroneous methylation patterns can lead to gene silencing and are implicated in diseases like cancer. frontiersin.org

Histone Acetylation: Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of histones typically relaxes the chromatin structure, making the DNA more accessible for transcription and gene activation. Conversely, the removal of acetyl groups leads to a more compact structure and gene silencing. Aberrant histone acetylation, such as the global reduction of acetylated H4-K16, has been identified as a common feature in tumor cells. nih.gov

While these epigenetic mechanisms are fundamental in toxicology and cancer biology, specific research detailing the direct effects of this compound on methylation and acetylation profiles is not available in the reviewed literature.

Anticancer Potential and Related Research

The presence of nitro groups in this compound makes it a compound of interest for cancer research, particularly due to the unique characteristics of the tumor microenvironment.

Activity against Cancer Cell Lines

While direct studies on this compound are limited, research on structurally related nitroaniline compounds has demonstrated significant antiproliferative activity against various cancer cell lines. Derivatives of trinitroaniline (B13749157) have shown potential antitumor effects on diverse cancer models, including liver cancer (Hep3B). researchgate.net Other studies have identified activity against leukemia, lung, and colon cancer cell lines. researchgate.net Hybrid molecules incorporating nitroaniline fragments have also been tested, showing activity against breast adenocarcinoma (MDA-MB-231), ovarian cancer (A2780), and cervical cancer (HeLa) cell lines. mdpi.com

Table 2: Anticancer Activity of Related Nitroaniline Compounds

Compound Family/Derivative Cancer Cell Line(s) Observed Effect Source(s)
Trinitroaniline Derivatives Hep3B (Liver) Inhibition of metastatic activity, apoptosis induction researchgate.net
Chalcone-vindoline hybrid A2780 (Ovarian) Submicromolar antiproliferative activity mdpi.com
S-methyl analog of a cyclopenta[d]pyrimidine MDA-MB-435 (Melanoma) High antiproliferative potency (IC₅₀ = 4.6 nM) nih.gov
N-dimethyl analog of a cyclopenta[d]pyrimidine MDA-MB-435 (Melanoma) High antiproliferative potency (IC₅₀ = 8.2 nM) nih.gov

Mechanisms of Potential Anticancer Effects

The potential anticancer effects of nitroaniline derivatives are linked to their ability to induce programmed cell death, or apoptosis. One key mechanism observed in trinitroaniline derivatives is the induction of the intrinsic apoptosis pathway. researchgate.net This is achieved by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net The Bcl-2 family of proteins are critical regulators of cell apoptosis, and their dysregulation is linked to cancer development and resistance to therapy. mdpi.com Therefore, compounds that can inhibit anti-apoptotic proteins like Bcl-2 or modulate the Bax/Bcl-2 balance are considered promising candidates for anticancer drugs. researchgate.netmdpi.com

Prodrug Strategies for Targeted Cancer Therapy

One of the most promising areas of research for nitroaromatic compounds like this compound is their use in prodrug strategies for targeted cancer therapy. dntb.gov.ua A prodrug is an inactive compound that is converted into a potent cytotoxic agent within the body, ideally at the tumor site, thus minimizing systemic toxicity. researchgate.netdntb.gov.ua

This strategy leverages the unique hypoxic (low oxygen) environment found in solid tumors. nih.gov Enzymes called nitroreductases, which are highly active in these hypoxic regions, can selectively reduce the nitro group on the prodrug. dntb.gov.uanih.gov This enzymatic reduction activates the compound, converting it into a toxic drug that kills the cancer cells. dntb.gov.ua This approach has been extensively studied for various nitro-containing compounds, leading to the development of potential prodrug candidates for therapies targeting prostate, ovarian, and other cancers. researchgate.netnih.govresearchgate.net The selective activation within the tumor microenvironment makes nitroreductase-based therapy a highly targeted approach to cancer treatment. dntb.gov.ua

Herbicidal Properties and Mechanisms of Action.wikipedia.org

This compound belongs to the dinitroaniline class of herbicides, which are known for their pre-emergent activity against a range of grass and broadleaf weeds. frontiersin.orgnih.govresearchgate.net The herbicidal efficacy of this chemical family stems from their ability to interfere with fundamental cellular processes in plants, primarily microtubule formation, which is critical for cell division. wikipedia.orgfrontiersin.orgnih.govnih.gov

Disruption of Plant Metabolic Processes.researchgate.net

While the primary mode of action for dinitroaniline herbicides is the disruption of microtubule dynamics, they can also influence various metabolic pathways within the plant. nih.gov For instance, some studies on related dinitroaniline compounds have shown secondary effects on metabolic processes. nih.gov The degradation of this compound itself can be undertaken by soil microorganisms, which utilize it as a source of carbon and nitrogen. researchgate.net For example, a Pseudomonas species can transform 2,4-dinitroanisole (B92663) (DNAN), a related compound, into 2,4-dinitrophenol (B41442) (2,4-DNP). nih.gov This biotransformation highlights that metabolic pathways exist, at least in microbes, to break down these compounds. nih.gov In anaerobic conditions, N-Methyl-p-nitroaniline (MNA) can be biotransformed, indicating its susceptibility to microbial metabolism. researchgate.net

Inhibition of Plant Cell Division and Growth.cambridge.org

The core mechanism of action for this compound and other dinitroanilines is the inhibition of cell division (mitosis). wikipedia.orgucanr.edu This is achieved by binding to tubulin, the protein subunit of microtubules. nih.govmolbiolcell.orgfrontiersin.org Microtubules are essential components of the cytoskeleton and form the spindle fibers necessary for chromosome segregation during mitosis. nih.govcambridge.org

By binding to tubulin, dinitroanilines prevent its polymerization into functional microtubules. molbiolcell.org This disruption leads to an arrest of mitosis, typically at the prometaphase stage, because a functional mitotic spindle cannot be formed. frontiersin.orgcambridge.org Consequently, cells are unable to divide, resulting in the characteristic symptoms of dinitroaniline phytotoxicity: stunted root growth and swollen root tips. frontiersin.orgcambridge.org The affected seedlings may fail to emerge from the soil or exhibit no further growth after emergence. frontiersin.org Research on various dinitroaniline derivatives has consistently shown a reduction in the mitotic index and the induction of cytogenetic abnormalities in the root cells of plants like Allium cepa. researchgate.net

Table 1: Effects of Dinitroaniline Herbicides on Plant Cellular Structures

Cellular ProcessEffect of Dinitroaniline HerbicidesConsequence for the Plant
Microtubule Polymerization Binds to tubulin, preventing the formation of microtubules. molbiolcell.orgDisruption of the cytoskeleton.
Mitosis (Cell Division) Arrests mitosis at prometaphase due to the absence of a functional mitotic spindle. frontiersin.orgcambridge.orgInhibition of cell division, leading to multinucleated cells. ucanr.edu
Root Growth Inhibits lateral root formation and causes swelling of the root tip. cambridge.orgStunted and malformed root system.
Shoot Growth Stunting and brittleness of the stem or hypocotyl. cambridge.orgReduced overall plant growth and vigor.

Uptake and Translocation in Plants.core.ac.uk

Dinitroaniline herbicides are typically applied to the soil as pre-emergent treatments. nih.govnih.gov Their uptake into the plant occurs primarily through the emerging shoot (in monocots) and the hypocotyl (in dicots), as well as through the roots. cambridge.org Despite being taken up by the roots, the translocation of most dinitroaniline herbicides, such as trifluralin, to the aerial parts of the plant is very limited. frontiersin.orgnih.gov However, some variability exists within the chemical class; for example, dinitramine (B166585) has been shown to be more readily translocated throughout the plant, a process that can be enhanced by higher temperatures. frontiersin.orgnih.gov The low water solubility of many dinitroanilines contributes to their limited movement within the plant's vascular system. frontiersin.orgnih.gov The phytotoxic effects are most pronounced in the areas of direct contact and uptake, such as the roots and emerging shoots. cambridge.org

Herbicide Resistance Mechanisms in Weeds.frontiersin.org

The repeated use of dinitroaniline herbicides has led to the evolution of resistant weed populations. frontiersin.orgnih.govfrontiersin.org Resistance can be broadly categorized into two main types: target-site resistance and non-target-site resistance. cambridge.orgmdpi.com

Target-site resistance (TSR) arises from genetic mutations in the gene encoding the target protein, in this case, α-tubulin. nih.govcambridge.org These mutations alter the herbicide's binding site on the tubulin protein, reducing its affinity and rendering the herbicide less effective. frontiersin.org

Several specific mutations in the α-tubulin gene have been identified that confer resistance to dinitroaniline herbicides in various weed species. frontiersin.orgnih.govnih.gov For instance, mutations at positions 136, 239, and 243 of the α-tubulin protein have been linked to resistance. nih.govcambridge.orgfrontiersin.org A notable example is the Arg-243-Met mutation found in Lolium rigidum, which confers resistance to dinitroanilines. frontiersin.orgnih.gov The identification of these mutations provides a clear molecular basis for TSR and is a critical area of research for managing herbicide resistance. frontiersin.org

Table 2: Examples of Target-Site Mutations Conferring Dinitroaniline Resistance

Weed SpeciesMutationAmino Acid ChangeReference
Eleusine indicaNot specifiedNot specified frontiersin.orgnih.govnih.gov
Setaria viridisNot specifiedNot specified frontiersin.orgnih.govnih.gov
Lolium rigidumArg-243-MetArginine to Methionine frontiersin.orgnih.gov
Poa annuaThr-239-IleThreonine to Isoleucine cambridge.org

Non-target-site resistance (NTSR) encompasses mechanisms that are not related to a modification of the herbicide's target site. mdpi.comresearchgate.net A primary form of NTSR is enhanced herbicide metabolism, where resistant plants can detoxify the herbicide more rapidly than susceptible plants. researchgate.nethracglobal.com

In the context of dinitroaniline herbicides, NTSR is less commonly documented than TSR but has been confirmed in species like Lolium rigidum. frontiersin.orgnih.govnih.gov This metabolic resistance is often mediated by enzymes such as cytochrome P450 monooxygenases (P450s). nih.gov For example, the P450 gene CYP81A10 has been identified in L. rigidum and shown to confer resistance to trifluralin. frontiersin.orgnih.govresearchgate.net There is also indirect evidence for enhanced metabolism in other weed species, such as Alopecurus myosuroides, where resistance to pendimethalin is thought to be due to the oxidative degradation of the herbicide. frontiersin.orgnih.gov The use of P450 inhibitors, like malathion, can sometimes reverse this resistance, further implicating metabolic pathways. frontiersin.orgnih.gov It is also possible for both TSR and NTSR mechanisms to coexist within the same weed population or even the same individual plant. frontiersin.orgnih.govnih.gov

Target-Site Resistance (TSR)

Ecotoxicological Considerations

The release of synthetic chemicals into the environment necessitates a thorough understanding of their potential ecological impacts. For this compound, like other nitroaromatic compounds, its presence in ecosystems raises concerns regarding its effects on a variety of non-target organisms. The ecotoxicological profile of a compound is determined by its interactions with biological systems and its fate and transport in the environment.

This compound is considered to be toxic to aquatic life with long-lasting effects and also poses a risk to terrestrial vertebrates. This is a common characteristic of dinitroaniline compounds, which have been shown to affect a wide range of non-target species in both aquatic and terrestrial environments. nih.gov The toxicity can vary significantly among different species, influenced by their specific abilities to absorb, metabolize, and excrete the toxicant. nih.govresearchgate.net

In aquatic ecosystems, dinitroaniline herbicides have demonstrated moderate to high toxicity for fish and aquatic invertebrates. nih.gov For instance, laboratory studies on related dinitroanilines have revealed their potential for uptake and bioaccumulation in organisms such as the snail (Helisoma sp.), the mosquito fish (Gambusia affinis), and the water flea (Daphnia magna). nih.gov While specific studies on this compound are limited, the general trend for this class of compounds suggests a potential hazard to aquatic food webs.

Terrestrial organisms are also at risk. The persistence of some dinitroaniline residues in soil can impact soil microbial communities, affecting both bacteria and fungi. nih.gov Beneficial insects, which play crucial ecological roles, can also be affected. For example, some dinitroanilines have been shown to be slightly to moderately toxic to parasitoid wasps. nih.gov Detritivorous organisms like the earthworm (Eisenia fetida) have also been studied in relation to dinitroaniline exposure. nih.gov Although direct data for this compound is scarce, the known effects of structurally similar compounds underscore the need for caution.

Table 1: General Ecotoxicological Impact of Dinitroaniline Compounds on Various Organisms

Organism TypeGeneral ImpactReferences
Aquatic Organisms
FishClassified as moderate to highly toxic. nih.gov
Aquatic InvertebratesModerate to high toxicity observed in species like Daphnia magna. Bioaccumulation has been noted. nih.gov
AlgaeCan be susceptible to the toxic effects of dinitroanilines. dtic.mil
Terrestrial Organisms
Soil MicroorganismsCan have a significant impact on the richness and growth of soil bacteria and fungi. nih.gov
EarthwormsSome dinitroanilines have been found to be relatively non-toxic to species like Eisenia fetida, though bioaccumulation can occur. nih.gov
InsectsToxicity varies, with some compounds being slightly to moderately toxic to beneficial insects like parasitoid wasps and pollinators such as bees. nih.gov
BirdsIndirect exposure through the food chain is a concern. Acute dietary risk has been assessed for some dinitroanilines in species like the mallard duck and bobwhite quail. researchgate.net
MammalsOral exposure to some dinitroanilines is considered slightly toxic in species like rats. nih.gov

This table provides a general overview based on data for dinitroaniline herbicides and may not be fully representative of this compound for which specific data is limited.

Once in the environment, this compound can undergo transformation through various biotic and abiotic processes. These processes can lead to the formation of new chemical species, or transformation products, which may have their own distinct biological activities and toxicological profiles.

The environmental transformation of nitroaromatic compounds often involves the reduction of the nitro groups to amino groups. researchgate.net For instance, in anaerobic environments, the related compound 2,4-dinitroanisole (DNAN) is known to undergo biotransformation to products such as 2-methoxy-5-nitroaniline (B165355) (MENA) and 2,4-diaminoanisole (DAAN). researchgate.net These transformation products can sometimes be more mobile or have different toxicological properties than the parent compound. Reactive intermediates formed during these transformations can also couple to form larger molecules like azo-dimers. researchgate.net

Another potential transformation pathway for this compound is N-demethylation. The aerobic degradation of a similar compound, N-methyl-4-nitroaniline (MNA), has been shown to proceed through N-demethylation as an initial step. plos.org This process would convert this compound into 2,4-dinitroaniline.

Table 2: Potential Environmental Transformation Products of this compound and their General Biological Relevance

Potential Transformation ProcessPotential Product(s)General Biological Relevance of Product ClassReferences
Reduction of Nitro GroupsAmino and diamino derivatives (e.g., N-methyl-2-amino-4-nitroaniline, N-methyl-4-amino-2-nitroaniline, N-methyl-2,4-diaminoaniline)Can have varying toxicity. Some amino-derivatives of nitroaromatics are known to be mutagenic or carcinogenic. May have increased mobility in soil and water. researchgate.net
N-Demethylation2,4-Dinitroaniline2,4-Dinitroaniline itself is a compound with known toxicity to aquatic organisms. plos.orgnies.go.jp
Coupling of Reactive IntermediatesAzo-dimersThe formation of larger, more complex molecules can alter the bioavailability and toxicity of the original contaminant. The toxicological profiles are often not well-studied. researchgate.net

This table outlines potential transformation pathways based on studies of similar nitroaromatic compounds. The specific products and their biological relevance for this compound require further investigation.

Environmental Fate and Analytical Methodologies

Environmental Transformation Pathways

The environmental persistence and transformation of N-Methyl-2,4-dinitroaniline are governed by several chemical and biological processes. These pathways determine the compound's ultimate fate and potential impact on various environmental compartments.

Photolysis

Hydrolysis Mechanisms

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Generally, aromatic amines are resistant to aqueous environmental hydrolysis. nih.gov Consequently, this compound is not expected to hydrolyze under typical environmental conditions. nih.gov However, studies on the related compound 2,4-dinitroanisole (B92663) (DNAN) show that hydrolysis can be facilitated under specific conditions, such as in the presence of pyrogenic carbonaceous matter or at high pH levels (pH 12-13). acs.org The primary hydrolysis pathways for DNAN under these conditions include demethylation to form 2,4-dinitrophenol (B41442) (DNP) and denitration to produce nitrite (B80452). acs.org While hydrolysis of this compound itself is considered insignificant in the environment, the behavior of analogous compounds provides insight into potential reactions under specific, non-typical conditions. publications.gc.ca

Biodegradation Processes (Microbial Degradation)

Biodegradation involves the breakdown of organic substances by microorganisms. While specific studies on the microbial degradation of this compound are limited, research on analogous compounds provides significant insights. For instance, N-methyl-4-nitroaniline (MNA), a compound with a similar structure but only one nitro group, can be utilized as the sole carbon, nitrogen, and energy source by certain aerobic bacteria, such as Pseudomonas sp. strain FK357. researchgate.net

In anaerobic environments, compounds like MNA and 2,4-dinitroanisole (DNAN) are readily transformed. researchgate.net Anaerobic fluidized-bed bioreactors have proven effective in degrading both DNAN and MNA to below detection limits. ascelibrary.orgunl.edu The primary transformation pathway is the reduction of the nitro groups to amino groups. unl.edu For DNAN, this results in the formation of 2,4-diaminoanisole (B165692) (DAAN), while MNA is transformed into N-methyl-p-phenylenediamine. ascelibrary.orgunl.edu This process is often co-metabolic, meaning it occurs in the presence of another primary substrate (electron donor) like ethanol (B145695). unl.eduresearchgate.net The rapid reduction of nitro groups under anoxic soil conditions is a known pathway for dinitroaniline herbicides in general. vt.edu

Sorption and Mobility in Environmental Matrices (e.g., Soil, Water)

Sorption to soil and sediment is a critical process that influences a chemical's mobility and distribution in the environment. ecfr.gov Chemicals that adsorb strongly to soil particles are less likely to leach into groundwater. ecfr.gov For dinitroaniline herbicides, sorption is a significant factor affecting their environmental fate. ecfr.gov

Studies on the related compound 2,4-dinitroanisole (DNAN) show that it adsorbs to both organic carbon and clays (B1170129) in soil. researchgate.net However, its lower hydrophobicity compared to TNT and its tendency to form amino-derivatives that sorb more irreversibly to soil contribute to making it less mobile and bioavailable. publications.gc.ca The successive replacement of nitro (–NO2) groups with amino (–NH2) groups, as occurs during biodegradation, enhances this irreversible sorption. publications.gc.ca Given these findings, it is expected that this compound would also exhibit sorption to soil and sediment, limiting its mobility in the environment.

Advanced Analytical Techniques for Environmental Monitoring

Accurate detection and quantification of this compound in environmental samples are crucial for monitoring its presence and fate. Chromatographic methods are the primary techniques employed for this purpose.

Chromatographic Methods (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for separating and identifying aniline (B41778) derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. A notable application involves its use as a quantifiable product in the determination of other substances. For example, 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) is a reagent used to detect aldehydes. acs.orgacs.org In the presence of oxidants like ozone or nitrogen dioxide, MDNPH is quantitatively oxidized to this compound (MDNA), which can be effectively separated from aldehyde-hydrazone derivatives and quantified using HPLC with UV detection. acs.orgacs.org In another context, this compound was used as a derivative for the identification of methylamine (B109427) (a metabolite of N-methylformamide) via ion pair HPLC analysis and mass spectrometry. nih.gov The isomer, N-Methyl-2,6-dinitroaniline, has been analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Gas Chromatography (GC): Gas chromatography is also a suitable method for the analysis of this compound. biosynth.com The U.S. Environmental Protection Agency (EPA) Method 8131 outlines procedures for determining various aniline derivatives in environmental extracts using GC with a nitrogen-phosphorus detector (NPD). epa.gov This method, while not listing this compound specifically, provides a robust framework applicable to its analysis, including sample extraction, cleanup, and chromatographic conditions. epa.gov For dinitroaniline herbicides in general, GC has been used with various detectors, including electron capture detectors (ECD), flame ionization detectors (FID), and mass spectrometry (MS/MS), for sensitive and selective determination in matrices like water and soil. researchgate.netresearchgate.net

Table 1: Summary of Chromatographic Methods for this compound and Related Compounds

Method Analyte/Application Column/Stationary Phase Mobile Phase/Carrier Gas Detector Reference
HPLC Separation of this compound (MDNA) from hydrazones Not specified Not specified Dual-wavelength UV acs.org, acs.org
HPLC Identification of this compound (as a derivative) Not specified Not specified Mass Spectrometry nih.gov
RP-HPLC Analysis of N-Methyl-2,6-dinitroaniline (isomer) Newcrom R1 / Newcrom C18 Acetonitrile, Water, Phosphoric Acid UV or MS sielc.com
GC General analysis of this compound Not specified Not specified Not specified biosynth.com
GC Analysis of aniline derivatives (general method) Fused silica (B1680970) capillary Not specified Nitrogen-Phosphorus (NPD) epa.gov
GC Analysis of dinitroaniline herbicides Fused silica capillary Not specified ECD, SID, NPD, FID researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound MDNA
2,4-Dinitroanisole DNAN
N-methyl-4-nitroaniline MNA
2,4-Dinitrophenol DNP
2,4-Diaminoanisole DAAN
N-methyl-p-phenylenediamine
1-Methyl-1-(2,4-dinitrophenyl)hydrazine MDNPH
N-Methyl-2,6-dinitroaniline
Methylamine
N-methylformamide

Mass Spectrometry Detection (LC/MS, GC/MS, LC-MS/MS)

The detection and quantification of this compound in various environmental matrices are frequently accomplished using mass spectrometry coupled with chromatographic techniques. These methods offer high sensitivity and selectivity, which are crucial for identifying trace levels of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. While specific GC-MS data for this compound is available, the general approach involves separating the compound from a mixture on a GC column followed by detection and identification by a mass spectrometer. nih.gov For related dinitroaniline compounds, derivatization is sometimes employed to improve volatility and thermal stability, enhancing chromatographic performance. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC/MS) and its more advanced version, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are powerful tools for analyzing less volatile and thermally labile compounds like this compound. These techniques are particularly useful for complex matrices such as soil and water. In LC-MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions, which significantly enhances selectivity and reduces matrix interference. nih.govresearchgate.net For instance, in the analysis of similar dinitroaniline herbicides, LC-MS/MS has been effectively used for their determination in various food and environmental samples. mdpi.com The selection of appropriate ionization sources, such as electrospray ionization (ESI), is critical for achieving optimal sensitivity. researchgate.net

Table 1: Mass Spectrometry Methods for Dinitroaniline Compound Analysis
TechniqueIonization ModeKey AdvantagesTypical Applications
GC-MSElectron Ionization (EI)High resolution, extensive libraries for identificationAnalysis of volatile and semi-volatile compounds in air and water samples
LC/MSElectrospray Ionization (ESI)Suitable for non-volatile and thermally labile compoundsAnalysis of explosives and related compounds in water and soil
LC-MS/MSESIHigh selectivity and sensitivity, reduced matrix effectsTrace analysis in complex matrices like food, urine, and environmental samples nih.govresearchgate.netmdpi.com

Spectrophotometric Determination Methods

Spectrophotometry offers a simpler and more accessible alternative for the quantification of this compound, particularly in resource-limited settings. These methods are typically based on color-forming reactions.

A common approach involves the diazotization of an aromatic amine, followed by a coupling reaction to produce a highly colored azo dye. For the determination of related dinitroanilines, a method has been described where the herbicide is first hydrolyzed to 2,4-dinitroaniline (B165453). researchgate.net This product is then diazotized using sodium nitrite in an acidic medium, and subsequently coupled with an aromatic amine like aniline to form a red-colored azo dye, which can be measured spectrophotometrically. researchgate.net The maximum absorbance (λmax) for such dyes is typically in the visible region. For example, a method for determining phenylephrine (B352888) hydrochloride using diazotized 2,4-dinitroaniline reported a yellowish-orange azo dye with a λmax at 455 nm. researchgate.netscispace.com The optimization of reaction conditions such as pH, temperature, and reagent concentrations is crucial for achieving high sensitivity and reproducibility. researchgate.netscispace.com

Table 2: Spectrophotometric Determination of Dinitroaniline Compounds
AnalyteReagentλmax (nm)Linear Range (μg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Dinitroaniline Herbicides (as 2,4-dinitroaniline)Diazotized 2,4-dinitroaniline coupled with aniline4600.5 - 401.53 × 10⁴ researchgate.net
Phenylephrine-HClDiazotized 2,4-dinitroaniline4551 - 201.915 × 10⁴ researchgate.netscispace.com
EthinylestradiolDiazotized 2,4-dinitroaniline522Not SpecifiedNot Specified scispace.com

Fluorescence Sensing and Carbon Dot Sensors

Fluorescence-based sensing methods, particularly those employing carbon dots (CDs), have emerged as highly sensitive and selective techniques for the detection of nitroaromatic compounds.

Carbon dots are novel fluorescent nanomaterials that can be synthesized from various organic precursors. Their fluorescence can be "quenched" or "turned off" in the presence of certain analytes, such as dinitroanilines, through mechanisms like the inner filter effect (IFE) or photoinduced electron transfer (PET).

A fluorescence sensor for 2,4-dinitroaniline was developed using carbon dots derived from vitamin B1. researchgate.netnih.gov These CDs exhibited strong fluorescence that was selectively quenched by 2,4-dinitroaniline. The sensor demonstrated a low detection limit and was successfully applied to the analysis of real water samples. researchgate.netnih.gov In another study, nitrogen and bismuth co-doped CDs were synthesized from 2,4-dinitroaniline and bismuth nitrate (B79036) for the detection of doxorubicin. nih.gov The doping of CDs with heteroatoms like nitrogen can enhance their quantum yield and create specific recognition sites, improving the sensor's performance. mdpi.com The interaction between the functional groups on the surface of the CDs and the target analyte is key to the sensing mechanism. acs.org

Trace Analysis and Detection Limits

The ability to detect minute quantities of this compound is essential for environmental monitoring and risk assessment. Various analytical methods have been developed to achieve low detection limits.

For dinitroaniline herbicides, a spectrophotometric method had a calculated limit of detection (LOD) of 0.21 μg/mL. researchgate.net High-performance liquid chromatography (HPLC) with UV detection is a standard method for the trace analysis of explosives and related compounds, as outlined in EPA Method 8330B. epa.gov This method is applicable to water, soil, and sediment matrices.

For even lower detection levels, LC-MS/MS is the preferred technique. A method for analyzing primary aromatic amines in human urine using LC-MS/MS reported LODs in the range of 0.025-0.20 ng/mL. nih.gov A fluorescence sensor for 2,4-dinitroaniline based on carbon dots achieved an even lower detection limit of 0.05 μmol/L. researchgate.netnih.gov These advanced analytical techniques are crucial for understanding the environmental prevalence and fate of this compound.

Table 3: Detection Limits for Dinitroaniline Compounds by Various Methods
MethodAnalyteMatrixLimit of Detection (LOD)
SpectrophotometryDinitroaniline HerbicidesNot Specified0.21 μg/mL researchgate.net
LC-MS/MSPrimary Aromatic AminesHuman Urine0.025-0.20 ng/mL nih.gov
Fluorescence Sensor (Carbon Dots)2,4-DinitroanilineAqueous Samples0.05 μmol/L researchgate.netnih.gov
HPLC-UVExplosives and Propellant ResiduesWater, Soil, SedimentTrace levels

Environmental Remediation and Degradation Strategies

Given the potential environmental persistence and toxicity of nitroaromatic compounds, developing effective remediation and degradation strategies is a significant area of research.

Catalytic Degradation Approaches

Catalytic degradation offers a promising avenue for the breakdown of this compound into less harmful substances. Photocatalysis, in particular, has been investigated for the degradation of related nitroaromatic compounds. For instance, the photocatalytic degradation of 2,4-dinitrotoluene (B133949) (DNT) on concrete surfaces using UV light has been studied, resulting in significant removal of the contaminant. nih.gov The efficiency of these processes often depends on the catalyst used, the wavelength of light, and the reaction conditions. Research into photoredox catalysis has also shown the potential for chemical transformations of dinitroaniline derivatives. mdpi.com

Bioremediation Strategies

Bioremediation utilizes microorganisms to break down environmental pollutants. Several studies have focused on the bioremediation of dinitrotoluenes and other nitroaromatic compounds. Bacteria such as Pseudomonas putida have demonstrated the ability to degrade 2,4-dinitrotoluene. nih.gov In some cases, the presence of a co-substrate is necessary to induce the metabolic pathways required for degradation. nih.gov Genetically modified organisms have also been developed to enhance the bioremediation of dinitrotoluene-contaminated soil. For example, a genetically modified strain of Sinorhizobium meliloti showed significantly improved degradation of 2,4-DNT in the presence of alfalfa plants. researchgate.net The intermediates of biodegradation can vary depending on whether the conditions are aerobic or anaerobic. researchgate.net While specific bioremediation studies on this compound are less common, the principles derived from research on similar compounds are highly relevant. researchgate.net

Influence of Environmental Conditions on Degradation Pathways

The environmental fate of this compound is dictated by a variety of biotic and abiotic degradation processes. The specific pathways and the rates of these transformations are significantly influenced by the surrounding environmental conditions, including redox potential (aerobic vs. anaerobic conditions), pH, temperature, and the presence of specific microbial communities or abiotic reductants. While direct research on this compound is limited, extensive studies on structurally similar compounds, such as 2,4-dinitroanisole (DNAN), N-methyl-p-nitroaniline (MNA), and various dinitroaniline herbicides, provide a strong basis for predicting its behavior.

The primary transformation mechanisms for this compound are expected to involve the reduction of its nitro groups, N-demethylation, and hydrolysis. The predominance of a particular pathway is highly dependent on the specific environmental setting.

Microbial Degradation

Microbial activity is a critical driver of this compound's degradation in soil and water. The metabolic pathways employed by microorganisms are highly dependent on the availability of oxygen.

Anaerobic Pathways: Under anaerobic conditions, the principal degradation route for nitroaromatic compounds is the sequential reduction of the nitro groups (—NO₂) to amino groups (—NH₂). plos.org Studies on the analogous compound DNAN show it is readily transformed into 2-amino-4-nitroanisole (2-ANAN), 4-amino-2-nitroanisole (4-ANAN), and ultimately 2,4-diaminoanisole (DAAN) in anaerobic environments. publications.gc.ca Similarly, MNA is transformed into N-methyl-p-phenylenediamine under anaerobic conditions. researchgate.netascelibrary.orgunl.edu This strongly suggests that this compound will undergo a similar pathway, leading to the formation of N-methyl-4-nitro-1,2-benzenediamine and subsequently N¹-methyl-1,2,4-benzenetriamine. The rate of this anaerobic biotransformation can be positively correlated with the soil's organic carbon content, which can act as an electron donor for the reduction process. nih.gov

Aerobic Pathways: In the presence of oxygen, different microbial degradation pathways can occur. For N-methylated anilines, N-demethylation is a key initial step. A Pseudomonas sp. strain capable of degrading the related compound MNA was found to initiate the process through N-demethylation, producing 4-nitroaniline (B120555) and formaldehyde. plos.org This suggests a likely aerobic pathway for this compound is its conversion to 2,4-dinitroaniline. Subsequently, the resulting 2,4-dinitroaniline could be further degraded. Another possibility, observed in the aerobic degradation of DNAN, is the transformation into 2,4-dinitrophenol (2,4-DNP). nih.gov The presence of specific microbial strains is paramount; for instance, Bacillus megaterium and Pseudomonas resinovorans have been shown to effectively degrade the dinitroaniline herbicide pendimethalin (B1679228), with optimal conditions at a neutral pH (7.0) and a temperature of 30°C. researchgate.net The addition of external carbon and nitrogen sources can significantly enhance the rate of aerobic biotransformation in soil. scispace.com

Table 1: Predicted Microbial Degradation Pathways of this compound

Condition Primary Pathway Initial Step Key Intermediates Final Products (Predicted) Supporting Analogs
Anaerobic Nitro Reduction Reduction of -NO₂ groups N-methyl-4-nitro-1,2-benzenediamine N¹-methyl-1,2,4-benzenetriamine DNAN, MNA publications.gc.caresearchgate.netunl.edu
Aerobic N-Demethylation Removal of -CH₃ group 2,4-Dinitroaniline Further degradation products MNA plos.org

| Aerobic | Nitro Reduction | Reduction of -NO₂ groups | Amino-N-methyl-nitroaniline | Further degradation products | Dinitroaniline Herbicides researchgate.net |

Abiotic Degradation

This compound is also susceptible to degradation through non-biological chemical reactions, primarily hydrolysis, photolysis, and abiotic reduction.

Hydrolysis: The hydrolysis of this compound, or the cleavage of its chemical bonds by reaction with water, is expected to be significantly pH-dependent. Studies on the alkaline hydrolysis of related N-alkyl-2,4-dinitroacetanilides show that the reaction proceeds under alkaline conditions. rsc.org For the analog DNAN, hydrolysis is generally considered insignificant under typical environmental pH ranges but can be accelerated under highly alkaline conditions (pH 12) or in the presence of pyrogenic carbonaceous matter like biochar. publications.gc.caacs.org

Photolysis: Exposure to sunlight can induce photodegradation. Dinitroaniline herbicides are known to decompose when exposed to solar radiation. cambridge.orgekb.eg The process often involves oxidative dealkylation and nitro reduction. ekb.eg Research on the photolysis of N,N-dimethylaniline in the presence of other energetic compounds under aerobic conditions showed partial demethylation to N-methyl-4-nitroaniline. umass.edu This indicates that a potential photolytic pathway for this compound is the cleavage of the N-methyl bond.

Abiotic Reduction: In anoxic environments, abiotic reduction by naturally occurring reductants is an important degradation pathway. The reduction of dinitroaniline herbicides by ferrous iron [Fe(II)] species is strongly pH-dependent, with reaction rates increasing significantly with rising pH. nih.gov Similarly, DNAN degradation by Fe(II) is faster at higher pH values. researchgate.net This suggests that in iron-rich, anoxic sediments or groundwater, the abiotic reduction of this compound to its amino derivatives is a likely and potentially rapid degradation route, especially under neutral to alkaline conditions.

Table 2: Influence of Environmental Factors on Degradation of this compound and Related Compounds

Factor Condition Effect on Degradation Rate Predominant Pathway Reference Compound(s)
Redox Anaerobic Generally faster than aerobic Nitro Reduction DNAN, MNA researchgate.netnih.gov
Aerobic Slower, often requires specific microbes N-Demethylation, Nitro Reduction MNA, Pendimethalin plos.orgresearchgate.net
pH Increasing pH (>7.0) Increases rate of abiotic reduction Abiotic Nitro Reduction Dinitroaniline Herbicides, DNAN nih.govresearchgate.net
Alkaline Increases rate of hydrolysis Hydrolysis N-alkyl-2,4-dinitroacetanilides, DNAN rsc.orgacs.org
Neutral (pH 7.0) Optimal for some degrading microbes Microbial Degradation Pendimethalin researchgate.net
Temperature 30°C Optimal for some degrading microbes Microbial Degradation Pendimethalin researchgate.net
Nutrients C & N sources added Enhances microbial activity Aerobic Biotransformation DNAN scispace.com

| Sunlight | UV/Solar Radiation | Induces degradation | Photolysis (Dealkylation, Nitro Reduction) | Dinitroaniline Herbicides cambridge.orgekb.eg |

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
This compound -
2,4-Dinitroanisole DNAN
N-methyl-p-nitroaniline MNA
2,4-Dinitrophenol 2,4-DNP
2-Amino-4-nitroanisole 2-ANAN
4-Amino-2-nitroanisole 4-ANAN
2,4-Diaminoanisole DAAN
N-methyl-p-phenylenediamine -
N-methyl-4-nitro-1,2-benzenediamine -
N¹-methyl-1,2,4-benzenetriamine -
4-Nitroaniline -
N-alkyl-2,4-dinitroacetanilides -
Pendimethalin -
Butralin -
Trifluralin -
Nitralin -
Isopropalin -
N,N-dimethylaniline -

Applications in Materials Science and Industrial Chemistry

Intermediate in Organic Synthesis

N-Methyl-2,4-dinitroaniline serves as a crucial intermediate in numerous organic synthesis pathways. pharmaffiliates.com Its chemical structure allows for a variety of reactions, making it a versatile building block for creating more complex molecules. biosynth.com

One of the primary methods for its synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with methylamine (B109427). coreyorganics.comguidechem.com This process is typically carried out using alcohol as a reagent at elevated temperatures. guidechem.com Another preparative route involves the nitration of N-methylaniline. ontosight.aismolecule.com It can also be produced from the oxidation of N-methyl-2,4-dinitrophenylhydrazine. biosynth.com

A notable application of this compound as an intermediate is in the production of N¹-Methyl-4-nitro-benzene-1,2-diamine. This transformation is achieved through a reaction with aqueous sodium hydrosulfide (B80085) in an alcohol medium. guidechem.com Furthermore, it is a key intermediate in the synthesis of Bendamustine, a pharmaceutical agent. lgcstandards.comveeprho.com The compound's reactivity also makes it useful in the preparation of various other organic chemicals. guidechem.com

Table of Synthesis and Intermediate Reactions

Starting Material(s)Reagent(s)ProductApplication of Product
1-Chloro-2,4-dinitrobenzene, MethylamineAlcoholThis compoundIntermediate
N-methylanilineNitrating agentsThis compoundIntermediate
N-methyl-2,4-dinitrophenylhydrazineTrifluoroacetic acid, amines, acetonitrileThis compoundIntermediate
This compoundAqueous sodium hydrosulfide, AlcoholN¹-Methyl-4-nitro-benzene-1,2-diamineChemical Synthesis
This compound-BendamustinePharmaceutical

Role in Dye and Pigment Production

The molecular structure of this compound makes it a valuable component in the synthesis of dyes and pigments. The presence of nitro groups, which are strong electron-withdrawing groups, is a key feature in many dye molecules. cymitquimica.com

While direct use as a dye is not its primary application, it serves as an important intermediate in the creation of various dyestuffs. For instance, related dinitroaniline compounds are used in the synthesis of azo dyes, which constitute a large and important class of colored organic compounds. projectlist.com.nggoogle.com The synthesis often involves diazotization of an aromatic amine followed by coupling with a suitable coupling component. Although specific examples detailing the direct use of this compound in widely marketed dyes are not prevalent in the provided search results, its chemical relatives, such as 2,4-dinitroaniline (B165453), are explicitly mentioned as precursors for dispersed dyes and azo pigments. google.comgoogle.comlookchem.com The general principle of using nitroanilines as building blocks for dyes is well-established. cymitquimica.com

Applications in Energetic Materials and Propellant Stabilizers

This compound and its close chemical relatives have found a niche in the field of energetic materials and as stabilizers for propellants. wiley.comresearchgate.net Specifically, the related compound N-methyl-4-nitroaniline (MNA) is utilized as an additive in the formulation of insensitive explosives. researchgate.netchemicalbook.com Its role is to lower the melting temperature of other energetic materials, which can improve processing and safety characteristics. researchgate.netchemicalbook.com

Furthermore, N-methyl-4-nitroaniline is recognized for its effectiveness as a stabilizer in nitrate (B79036) ester-based propellants. chemicalbook.comat.ua Stabilizers are crucial additives in propellants as they slow down the decomposition of the energetic material, thereby increasing its shelf life and ensuring safe storage and handling. at.ua They function by reacting with the decomposition products, primarily nitrogen oxides, that are generated during storage. at.ua While N-methyl-4-nitroaniline is effective at scavenging these nitrogen oxides, it can be consumed relatively quickly. at.ua The synthesis of various N-alkyl nitroanilines, including this compound, has been explored for their potential roles as propellant stabilizers. wiley.comresearchgate.net

Use as Impurity Reference Material

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance. This compound serves as a crucial impurity reference material, particularly in the production of the drug Bendamustine. lgcstandards.comveeprho.com

During the synthesis of Bendamustine, this compound can arise as an intermediate or a byproduct. lgcstandards.com To ensure the final drug product meets stringent purity requirements, analytical methods are developed to detect and quantify any residual impurities. Reference standards of these impurities are essential for the validation of these analytical methods. High-purity this compound is used to accurately identify and measure its presence in batches of Bendamustine. lgcstandards.comlgcstandards.com This allows manufacturers to control the manufacturing process and guarantee the safety and efficacy of the final pharmaceutical product.

Potential in Non-Linear Optical Materials

Certain organic molecules with specific structural features can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. This compound belongs to a class of compounds that have been investigated for such properties. optica.orgaip.org

Research has been conducted on mixed crystal systems involving 2-methyl-4-nitroaniline (B30703) (MNA), a compound closely related to this compound. optica.orgaip.org MNA itself is known for its large second-order NLO coefficients. optica.org Studies have explored the growth and characterization of mixed crystals, such as methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) with MNA, to create new NLO materials. aip.org The goal of this research is to develop materials with optimized properties for applications like second harmonic generation (SHG), which is the ability to convert laser light from one frequency to double that frequency. aip.org While direct NLO data for this compound was not found in the search results, the investigation into similar nitroaniline derivatives highlights the potential of this class of compounds in the field of non-linear optics. nih.govresearchgate.netoptica.org

Electrochemical Studies and Analytical Chemistry Reagents

This compound and its derivatives are utilized in the field of analytical chemistry, particularly in electrochemical studies and as reagents for the determination of other chemical species. biosynth.comacs.org

In one notable application, a related compound, 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH), is used as a reagent for the high-performance liquid chromatography (HPLC) determination of aldehydes. acs.org A key aspect of this analytical method is that MDNPH is oxidized to this compound (MDNA). acs.org The ability to separate the resulting MDNA from the aldehyde-derived hydrazones via HPLC is crucial for the success of the analysis. acs.org This demonstrates the role of this compound as a stable, detectable product in an analytical scheme. The compound's electrochemical properties, while not detailed extensively in the provided results, are implicitly important for its detection in such analytical methods. biosynth.com

Future Research Directions and Emerging Areas

Novel Synthetic Pathways and Green Chemistry Principles

The traditional synthesis of N-Methyl-2,4-dinitroaniline often involves the nucleophilic aromatic substitution (SₙAr) reaction of 2,4-dinitro-1-chlorobenzene with methylamine (B109427). mdpi.com While effective, future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.

Emerging research into photoredox catalysis, for instance, presents a novel avenue for the synthesis of N-substituted-2,4-dinitroaniline derivatives. mdpi.com This approach could offer milder reaction conditions and alternative pathways for C-N bond formation. Another documented synthetic route involves the oxidation of N-methyl-2,4-dinitrophenylhydrazine. biosynth.com

A significant thrust in future synthetic research will be the integration of green chemistry principles. researchgate.net This involves designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key areas of focus include:

Safer Solvents: Shifting from conventional organic solvents to aqueous systems. researchgate.net

Energy Efficiency: Developing reactions that proceed efficiently at ambient temperatures to reduce energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

In-depth Mechanistic Studies of Biological Interactions

While this compound itself is not as extensively studied as some of its analogues, the dinitroaniline class of compounds is known for specific biological activities, primarily as herbicides. frontiersin.org Future research must focus on elucidating the precise molecular mechanisms of this compound.

Tubulin Inhibition: Dinitroaniline herbicides primarily function by inhibiting microtubule polymerization in plant cells. frontiersin.orgresearchgate.net They bind to tubulin proteins, disrupting cell division and growth. frontiersin.org In-depth studies are needed to characterize the specific binding affinity and interaction sites of this compound with tubulin dimers. frontiersin.org

Electronic Interactions: The toxicity of nitroaromatic compounds is linked to their electronic properties. lew.ro A proposed mechanism involves the transfer of electrons from biological receptors to the lowest unoccupied molecular orbital (LUMO) of the nitroaromatic molecule. lew.ro Quantitative structure-activity relationship (QSAR) studies suggest that the oxygen and nitrogen atoms of the nitro groups are the primary participants in this toxic mechanism. lew.ro Further computational and experimental work is required to validate this model for this compound.

Metabolic Resistance: In weeds, resistance to dinitroaniline herbicides can develop through enhanced metabolism, often involving cytochrome P450 enzymes. frontiersin.orgresearchgate.net Research into the metabolic fate of this compound in various organisms is crucial for understanding its bioactivity and potential for resistance development. frontiersin.org

Development of Advanced Analytical Tools for Trace Detection

The detection of this compound and related nitroaromatic compounds in environmental matrices is critical for monitoring and risk assessment. alsglobal.eu While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established, there is a push towards developing more rapid, sensitive, and field-deployable analytical tools. alsglobal.eursc.org

Emerging areas of research include:

Fluorescence Sensing: Nitroaromatic compounds are effective fluorescence quenchers. researchgate.net This property is being exploited to develop highly sensitive sensors using materials like fluorescent porous organic polymers and porous coordination polymers. researchgate.netmdpi.com For example, a soluble zinc-based porous coordination polymer has shown sensitive fluorescence quenching in the presence of 2,4-dinitroaniline (B165453). mdpi.com

Enhanced Selectivity and Sensitivity: Future work will focus on designing sensor materials with higher selectivity for specific dinitroaniline derivatives. researchgate.net The goal is to achieve extremely low detection limits, enabling the identification of trace amounts in complex samples. rsc.orgresearchgate.net Research has demonstrated the potential for detecting related nitroanilines at parts-per-billion (ppb) levels. researchgate.net

Analytical TechniquePrincipleApplication Notes for NitroanilinesCitations
HPLC Chromatographic separation followed by UV or other detection.Standard method (e.g., EPA 8330B) for analyzing explosives in soil and water. alsglobal.eu
GC-MS Separation of volatile compounds followed by mass-based identification.Used for identifying organic compounds, though challenges can arise from low volatility and matrix interference.
Fluorescence Sensing Quenching of fluorescence from a sensor material upon interaction with the analyte.Highly sensitive detection using porous coordination polymers or organic polymers. researchgate.netmdpi.com

Exploration of Structure-Activity Relationships for Targeted Applications

Understanding the relationship between the chemical structure of this compound and its biological activity is key to designing derivatives for specific, targeted applications. The dinitroaniline scaffold is a versatile starting point for chemical modification. mdpi.com

Herbicide Development: The two nitro groups are known to be critical for the herbicidal activity of dinitroanilines. solubilityofthings.com By modifying the N-methyl group and exploring other substitutions on the aromatic ring, it may be possible to develop new herbicides with improved efficacy or different selectivity profiles, potentially helping to manage weed resistance. frontiersin.org

Bioreductive Prodrugs: An exciting area of research is the use of dinitroaniline derivatives as hypoxia-activated prodrugs for cancer therapy. mdpi.com These compounds are designed to be relatively inert until they reach the low-oxygen (hypoxic) environment of a solid tumor, where they are reduced by enzymes like nitroreductases into a cytotoxic form. mdpi.com Further SAR studies on this compound could inform the design of such next-generation cancer treatments. mdpi.com

Comprehensive Environmental Impact Assessments and Remediation Technologies

Given the widespread use of related nitroaromatic compounds, a thorough understanding of the environmental fate and potential toxicity of this compound is essential. researchgate.net Research in this area should be proactive, assessing risks and developing remediation strategies before widespread environmental contamination can occur.

Environmental Fate: Studies on analogous compounds like 2,4-dinitroanisole (B92663) (DNAN) show they can be mobile in soil and toxic to aquatic organisms. acs.orgpublications.gc.ca The biotransformation of these compounds, particularly under anaerobic conditions, is a critical area of study. researchgate.netnih.gov Anaerobic reduction of nitro groups can lead to the formation of amino derivatives, which may then couple to form more persistent and potentially toxic azo-dimers. nih.govascelibrary.org

Advanced Remediation Technologies: Research is underway to develop effective methods for removing these contaminants from soil and water.

Bioremediation: Anaerobic fluidized-bed bioreactors (AFBB) have proven effective for degrading wastewater containing related compounds like DNAN and N-methyl paranitro aniline (B41778) (MNA). ascelibrary.org

Reactive Adsorbents: Materials like pyrogenic carbonaceous matter (PCM) can act as more than just passive adsorbents. acs.org Studies show PCM can catalyze the hydrolysis of DNAN, potentially favoring degradation pathways that lead to less toxic products. acs.org This offers a promising strategy for in-situ remediation. acs.org

Remediation ApproachMechanismRelevance to this compoundCitations
Anaerobic Bioreactors Microbial consortia reductively transform nitroaromatics.Proven effective for related compounds like DNAN and MNA in wastewater. ascelibrary.org
Pyrogenic Carbonaceous Matter (PCM) Adsorption and catalytic degradation of the contaminant.Can promote hydrolysis and favor less toxic degradation pathways for DNAN. acs.org
Biotransformation in Soil Reduction of nitro groups by soil microbes, leading to other products.Anaerobic conditions can lead to the formation of amino derivatives and azo-dimers. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The complex challenges and opportunities presented by this compound cannot be addressed by a single discipline. Future progress will depend on synergistic research that integrates chemistry, biology, and environmental science.

Chemistry will drive the development of green synthetic routes and advanced analytical sensors. mdpi.comresearchgate.netmdpi.com

Biology will be essential for elucidating the precise mechanisms of biological interaction, understanding pathways of metabolic resistance, and guiding the design of targeted prodrugs. mdpi.comfrontiersin.orglew.ro

Environmental Science will assess the ecotoxicity, model the environmental fate, and develop large-scale remediation technologies to protect ecosystems. researchgate.netacs.orgnih.gov

By combining molecular-level design and mechanistic studies with ecosystem-level impact assessments, the scientific community can build a comprehensive understanding of this compound, enabling the harnessing of its potential benefits while responsibly managing its risks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-2,4-dinitroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthesis involves aromatic nucleophilic substitution. For example, reacting 1-chloro-2,4-dinitrobenzene with methylamine (generated from its hydrochloride salt via NaOH treatment) in methylene chloride achieves quantitative conversion. Key factors include:

  • Reaction time : Extended periods (e.g., 12 hours) improve yields (94.8%) .
  • Solvent choice : Methylene chloride facilitates efficient extraction of methylamine .
  • Excess reagent : Adding excess methylamine ensures complete substitution .
    Purity is confirmed via GC/MS analysis and chromatographic co-elution with synthetic standards .

Q. How is structural characterization of this compound performed using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • GC/MS : Matches mass spectra with synthetic references to confirm molecular identity .
  • Chromatography : Co-elution experiments (e.g., HPLC) validate compound homogeneity .
  • NMR/IR : For advanced structural insights, 1^1H NMR (e.g., δ 8.71 ppm for aromatic protons) and IR (e.g., 1621 cm1^{-1} for nitro groups) are used .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Kinetic isotope effects (KIEs) and solvent-phase experiments reveal mechanistic details. For instance:

  • Isotope effects : A primary H/D KIE of 5.5 indicates proton transfer in the rate-determining step during methylamine incorporation .
  • Micellar systems : Reactions in AOT reverse micelles show altered kinetics due to interfacial interactions .
  • Rate monitoring : UV-vis spectroscopy tracks intermediate formation under varying temperatures and concentrations .

Q. What role does this compound play in analytical derivatization methods for environmental monitoring?

  • Methodological Answer : It serves as a byproduct in carbonyl detection via 1-methyl-1-(2,4-dinitro)-phenylhydrazine (MDNPH) derivatization. Key steps include:

  • Hydrazone formation : MDNPH reacts with carbonyls, while residual NO2_2/O3_3 forms this compound .
  • Validation : HPLC and GC-MS quantify derivatized products, ensuring specificity and sensitivity .

Q. How do polymorphic forms of related dinitroanilines impact their physicochemical properties?

  • Methodological Answer : Polymorphism studies (e.g., 6-chloro-2,4-dinitroaniline Forms I-III) reveal:

  • Mechanical behavior : Form I (shearing) vs. Form II (bending) affects tabletability in pharmaceutical contexts .
  • Characterization : XRD and compaction analysis correlate crystal packing (e.g., hydrogen-bonding networks) with bulk properties .

Q. What strategies optimize the photodegradation of this compound in environmental remediation?

  • Methodological Answer : Photocatalytic degradation using heterostructured catalysts (e.g., g-C3_3N4_4/ZnS/CoFe2_2O4_4) under UV/visible light:

  • Catalyst design : Enhanced charge separation improves degradation efficiency (e.g., 95% removal in 120 minutes) .
  • Parameter optimization : Adjusting pH, catalyst loading, and light intensity maximizes mineralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.